Essential Intermediate for the Synthesis of a Potent, Triple-Receptor Antagonist (AS-8112)
This compound is the direct and essential carboxylic acid building block for synthesizing AS-8112, a clinical candidate with a unique, broad-spectrum antiemetic profile [1]. In vitro, AS-8112 functions as a potent antagonist at dopamine D2, D3, and serotonin 5-HT3 receptors, with a pA2 value of 7.04 against 5-HT3 receptors in guinea-pig colon [2]. In vivo, it inhibits emesis induced by multiple agents, with ID50 values as low as 2.22 µg/kg (subcutaneous) against R(+)-7-OH-DPAT and 10.5 µg/kg (s.c.) against apomorphine in ferrets [2]. This multi-targeted potency is a direct result of the compound's specific structure, which is not a feature of other simpler pyridine carboxylic acids used for other purposes [1].
| Evidence Dimension | Antiemetic Potency (ID50 against R(+)-7-OH-DPAT-induced emesis) |
|---|---|
| Target Compound Data | 2.22 µg/kg s.c. |
| Comparator Or Baseline | 10.5 µg/kg s.c. (against apomorphine) and 14.2 µg/kg i.v. (against morphine) |
| Quantified Difference | ~4.7-fold more potent vs. apomorphine |
| Conditions | In vivo study in ferrets |
Why This Matters
This demonstrates a direct, quantitative link between the compound and a unique, high-value biological outcome, justifying its procurement for developing similar novel multi-targeted therapeutics.
- [1] Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical and Pharmaceutical Bulletin, 48(12), 1847-1853. doi:10.1248/cpb.48.1847. View Source
- [2] Yoshikawa, T., Yoshida, N., & Oka, M. (2001). The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist. British Journal of Pharmacology, 133(2), 253–260. doi:10.1038/sj.bjp.0704078. View Source
